1-[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]methanamine dihydrochloride
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Overview
Description
1-[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]methanamine dihydrochloride is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]methanamine dihydrochloride typically involves the cyclization of amidoximes with carboxyl derivatives or aldehydes. One common method is the one-pot synthesis, where amidoximes react with carboxyl derivatives in the presence of inorganic bases like sodium hydroxide in aprotic solvents such as dimethyl sulfoxide (DMSO) at room temperature . Another method involves the oxidative cyclization of N-benzyl amidoximes using electro-oxidation techniques .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as the one-pot synthesis due to its efficiency and simplicity. The use of continuous flow reactors can also enhance the production yield and purity by providing better control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxadiazole derivatives with different substituents.
Reduction: Reduction reactions can modify the functional groups attached to the oxadiazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines are used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted oxadiazole derivatives, which can have different biological and chemical properties.
Scientific Research Applications
1-[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]methanamine dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities, including antibacterial, antifungal, and anticancer properties.
Material Science: It is used in the synthesis of new materials with unique properties, such as high thermal stability and conductivity.
Mechanism of Action
The mechanism of action of 1-[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]methanamine dihydrochloride involves its interaction with specific molecular targets. In medicinal applications, it can inhibit enzymes and proteins essential for the survival of pathogens. For example, it may inhibit bacterial enzymes, leading to the disruption of bacterial cell wall synthesis . In agricultural applications, it can interfere with the metabolic pathways of plant pathogens, inhibiting their growth and reproduction .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole Derivatives: These compounds have similar structures but differ in the position of nitrogen atoms.
1,2,5-Oxadiazole Derivatives:
Uniqueness
1-[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]methanamine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties. Its ability to form stable dihydrochloride salts enhances its solubility and stability, making it suitable for various applications.
Properties
CAS No. |
2741206-71-1 |
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Molecular Formula |
C4H10Cl2N4O |
Molecular Weight |
201.05 g/mol |
IUPAC Name |
[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]methanamine;dihydrochloride |
InChI |
InChI=1S/C4H8N4O.2ClH/c5-1-3-7-4(2-6)9-8-3;;/h1-2,5-6H2;2*1H |
InChI Key |
AUDZWZFWFOOTEK-UHFFFAOYSA-N |
Canonical SMILES |
C(C1=NOC(=N1)CN)N.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
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